1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride
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Overview
Description
1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of 1-cyclobutyl-2-(methylamino)ethan-1-ol, which is a derivative of cyclobutane
Preparation Methods
The synthesis of 1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Cyclobutylation: The starting material, cyclobutyl bromide, is reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 1-cyclobutyl-2-hydroxyethane.
Methylamination: The intermediate 1-cyclobutyl-2-hydroxyethane is then reacted with methylamine to form 1-cyclobutyl-2-(methylamino)ethan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can replace the methyl group with other alkyl groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-Cyclobutyl-2-(ethylamino)ethan-1-ol hydrochloride: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
1-Cyclobutyl-2-(dimethylamino)ethan-1-ol hydrochloride: The presence of two methyl groups on the amino nitrogen can affect the compound’s reactivity and interactions with biological targets.
1-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride: The additional carbon in the side chain can influence the compound’s solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2763759-68-6 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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